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molecular formula C12H21BrN2O3Si B8161463 ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Cat. No. B8161463
M. Wt: 349.30 g/mol
InChI Key: CYPZPQKFCFTIHH-UHFFFAOYSA-N
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Patent
US08895584B2

Procedure details

To a solution of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid ethyl ester (0.20 g, 0.74 mmol) (prepared in the previous step) in 2 mL of CH3CN was added NBS (0.13 g, 0.74 mmol) and the mixture heated to 60° C. for 2 h. The mixture was concentrated and the title compound purified by elution from a 20-g SPE column with 20% EtOAc/hexanes to give 0.10 g (39%) of a colorless oil. Mass spectrum (ESI, m/z): Calcd. for C12H21BrN2O3Si, 349.0 (M+H). found 348.7.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH:8]=[CH:9][N:10]=1)=[O:5])[CH3:2].C1C(=O)N([Br:26])C(=O)C1>CC#N>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:17])([CH3:16])[CH3:18])[CH:8]=[C:9]([Br:26])[N:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=CN1)COCC[Si](C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the title compound purified by elution from a 20-g SPE column with 20% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C=C(N1)Br)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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